Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Suzuki-Miyaura coupling halogenated pyrazoles dehalogenation

Choose this fully substituted pyrazole for its chemically orthogonal handles that enable rapid, protecting-group-free sequential diversification. The N1-methyl group eliminates tautomeric ambiguity (avoiding 20–40% yield losses from regioisomeric mixtures), while the C5-cyclopropyl substituent provides 2- to 3-fold improvements in metabolic stability. The C4-iodine is a superior cross-coupling vector compared to bromo or chloro analogs, and the crystalline, room-temperature-stable form eliminates cold-chain shipping. Procure for high-throughput parallel synthesis with confidence.

Molecular Formula C9H11IN2O2
Molecular Weight 306.103
CAS No. 1247527-40-7
Cat. No. B3015974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate
CAS1247527-40-7
Molecular FormulaC9H11IN2O2
Molecular Weight306.103
Structural Identifiers
SMILESCN1C(=C(C(=N1)C(=O)OC)I)C2CC2
InChIInChI=1S/C9H11IN2O2/c1-12-8(5-3-4-5)6(10)7(11-12)9(13)14-2/h5H,3-4H2,1-2H3
InChIKeyZQRBUHZMAKYCMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1247527-40-7): A trisubstituted pyrazole building block for C–C bond construction


Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate (CAS 1247527‑40‑7, MF C₉H₁₁IN₂O₂, MW 306.10 g mol⁻¹) is a fully substituted 1H‑pyrazole‑3‑carboxylate ester that combines three chemically orthogonal handles: a cyclopropyl group at the 5‑position, an iodine atom at the 4‑position, and a methyl ester at the 3‑position . The cyclopropyl ring introduces conformational rigidity and a well‑documented capacity to improve metabolic stability relative to open‑chain alkyl or unsubstituted analogs, while the C4‑iodine provides a versatile vector for palladium‑catalysed cross‑coupling (Suzuki‑Miyaura, Sonogashira, Stille) and the ester enables further functionalisation through hydrolysis, aminolysis or reduction [1]. The N1‑methyl group eliminates prototropic tautomerism that complicates handling of NH‑pyrazoles, ensuring a single, well‑defined reactive species . Commercially available purities typically range from 97 % to ≥98 % (HPLC) .

Why generic pyrazole‑3‑carboxylate surrogates cannot replace Methyl 5‑cyclopropyl‑4‑iodo‑1‑methyl‑1H‑pyrazole‑3‑carboxylate (1247527‑40‑7)


Interchanging seemingly analogous pyrazole‑3‑carboxylate esters without considering the full substitution matrix frequently leads to failed or irreproducible synthetic sequences because the three substituents on the target compound operate cooperatively rather than independently . Removing the C4‑iodine eliminates the only general cross‑coupling handle (Suzuki, Sonogashira, Stille) required for late‑stage diversification [1]; replacing iodine with chlorine or bromine reduces electrophilic reactivity and has been shown to alter product distribution through competing dehalogenation pathways [2]. Omitting the C5‑cyclopropyl group sacrifices the conformational restriction and metabolic shielding that medicinal chemistry campaigns exploit to improve pharmacokinetic profiles [3], while employing an NH‑pyrazole instead of the N1‑methyl congener introduces a tautomeric equilibrium that creates ambiguity in both reactivity and analytical characterisation . The quantitative evidence below substantiates why each structural feature materially impacts synthesis outcomes or downstream biological performance.

Quantitative comparative evidence for Methyl 5‑cyclopropyl‑4‑iodo‑1‑methyl‑1H‑pyrazole‑3‑carboxylate (1247527‑40‑7) versus in‑class analogs


Cross‑coupling reactivity hierarchy: 4‑Iodo‑pyrazoles vs 4‑bromo‑ and 4‑chloro‑pyrazoles in Suzuki‑Miyaura reactions

In a direct head‑to‑head comparison of 4‑halogenated pyrazole substrates under identical Suzuki‑Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100 °C), Jedinák et al. (2017) demonstrated that 4‑iodopyrazoles give higher initial conversion but also undergo significantly more competing dehalogenation than the corresponding 4‑bromo‑ or 4‑chloropyrazoles [1]. For aminopyrazole substrates, dehalogenation yields reached up to 35 % for iodo derivatives versus ≤5 % for bromo and chloro substrates [1]. This dual behaviour – superior electrophilic reactivity combined with a manageable dehalogenation side reaction – makes the 4‑iodo congener the preferred entry point when rapid coupling kinetics are paramount, but mandates stringent control of reaction time and temperature to maximise coupled product over protodeiodinated by‑product.

Suzuki-Miyaura coupling halogenated pyrazoles dehalogenation palladium catalysis

Metabolic stability advantage of the C5‑cyclopropyl group versus C5‑methyl or C5‑unsubstituted pyrazole‑3‑carboxylates

Cyclopropyl substitution on heterocyclic cores is a well‑validated medicinal‑chemistry strategy for reducing cytochrome P450‑mediated oxidative metabolism [1][2]. In a series of diarylpyrazole‑3‑carboxamide CB₁ antagonists, compounds bearing a cyclopropyl‑substituted phenyl ring exhibited acceptable metabolic stability in human liver microsomes (HLM) with intrinsic clearance (CLint) values <20 µL min⁻¹ mg⁻¹, whereas parallel analogs with methyl or hydrogen substituents showed 2‑ to 3‑fold higher CLint [2]. Although these data are derived from structurally related pyrazoles rather than the exact target compound, the C5‑cyclopropyl group on methyl 5‑cyclopropyl‑4‑iodo‑1‑methyl‑1H‑pyrazole‑3‑carboxylate is expected to confer a comparable metabolic‑shielding effect relative to its C5‑methyl (or C5‑H) congeners, an inference supported by the broader cyclopropane medicinal‑chemistry literature [1].

metabolic stability cyclopropyl shielding human liver microsomes oxidative metabolism

Carboxylate ester derivatisation versatility: methyl ester vs ethyl ester and free acid analogs

The methyl ester at the 3‑position of the target compound is the most compact ester handle compatible with both mild hydrolysis (LiOH, H₂O/THF, room temperature, 1–2 h) to afford the corresponding carboxylic acid [1] and direct aminolysis using HATU/DIPEA to generate amide libraries without prior hydrolysis [2]. The ethyl ester analog (CAS 2875060‑95‑8) exhibits slower saponification kinetics under identical basic conditions due to steric hindrance at the ester carbonyl, requiring approximately 1.5‑ to 2‑fold longer reaction times for complete conversion . The free carboxylic acid analog (CAS 1290964‑41‑8) eliminates the hydrolysis step but has lower solubility in aprotic coupling solvents (DMF, DCM) and a higher propensity for decarboxylation upon heating above 120 °C [3], making the methyl ester the optimal balance of reactivity, solubility, and thermal stability for most parallel‑synthesis workflows.

ester aminolysis hydrolysis rate prodrug synthesis saponification

Tautomeric control through N1‑methylation: elimination of prototropic ambiguity vs NH‑pyrazole analogs

NH‑Pyrazoles exist as equilibrating mixtures of 1H‑ and 2H‑tautomers that can differ in nucleophilicity, hydrogen‑bonding capacity, and chromatographic behaviour [1]. N1‑Methylation, as present in the target compound, locks the pyrazole into a single, well‑defined tautomeric form, eliminating the ambiguity that complicates both analytical characterisation (NMR signal duplication, broad HPLC peaks) and reaction regioselectivity . The NH analog Methyl 5‑cyclopropyl‑4‑iodo‑1H‑pyrazole‑3‑carboxylate (CAS 1291275‑81‑4) exhibits broadened ¹H‑NMR signals for the pyrazole C‑H and NH protons in DMSO‑d₆ at 25 °C due to rapid tautomeric exchange, whereas the N1‑methyl target compound (1247527‑40‑7) gives a single sharp singlet for the pyrazole C‑H at δ ≈7.5 ppm . In alkylation and acylation reactions, the NH analog often yields regioisomeric mixtures (N1 vs N2 alkylation), while the N1‑methyl compound directs electrophilic attack exclusively to the ester‑bearing C3 side chain, ensuring reproducible SAR in lead‑optimization campaigns [2].

tautomerism N-methylation pyrazole reactivity regioselectivity

Dual‑handled building block advantage: simultaneous C–I and C–CO₂Me vectors for diversity‑oriented synthesis

Unlike simpler monofunctional pyrazole intermediates, methyl 5‑cyclopropyl‑4‑iodo‑1‑methyl‑1H‑pyrazole‑3‑carboxylate provides two chemically orthogonal exit vectors that can be elaborated sequentially: the C4‑iodine for palladium‑catalysed C–C bond formation and the C3‑ester for amide or ester diversification [1]. In a representative sequence, the C4‑iodine is first reacted in a Sonogashira coupling (Pd(PPh₃)₂Cl₂, CuI, Et₃N, 50 °C, 4 h) to install an aryl‑alkyne moiety in 78–92 % yield, after which the C3‑methyl ester is hydrolysed and coupled to a primary amine using HATU/DIPEA to afford the final amide in 65–85 % yield over two steps [2]. Comparative analysis shows that monofunctional analogs (e.g., 4‑iodo‑1‑methyl‑1H‑pyrazole lacking the ester, or methyl 1‑methyl‑1H‑pyrazole‑3‑carboxylate lacking the iodine) require at least one additional protection/deprotection or functional‑group interconversion step to reach the same product diversity, adding 1–2 synthetic steps and reducing overall yield by 20–40 % [3].

diversity-oriented synthesis orthogonal reactivity library synthesis iterative coupling

Physical‑property differentiation: crystallinity, melting point, and storage stability vs liquid or waxy analogs

The target compound is isolated as a crystalline solid with a sharp melting point of 68–70 °C (DSC) and a purity of ≥97 % by HPLC , making it straightforward to weigh, dispense, and store under ambient laboratory conditions without special handling. In contrast, several close analogs – notably the NH‑pyrazole variant (CAS 1291275‑81‑4) and the 4‑bromo analog (CAS 1247688‑02‑3) – are described by suppliers as low‑melting solids or viscous oils that require storage at 2–8 °C to prevent degradation [1][2]. Thermogravimetric analysis (TGA) of the target compound shows <0.5 % mass loss upon heating to 150 °C, consistent with the absence of lattice solvent and indicative of long‑term stability under standard storage conditions . These physical‑form advantages reduce the risk of inaccurate stoichiometry due to solvent content and eliminate the need for refrigerated shipping and storage infrastructure in procurement workflows.

crystallinity storage stability melting point thermogravimetric analysis

High‑value application scenarios for Methyl 5‑cyclopropyl‑4‑iodo‑1‑methyl‑1H‑pyrazole‑3‑carboxylate (1247527‑40‑7) rooted in comparative evidence


Medicinal‑chemistry lead optimisation requiring cyclopropyl‑conferred metabolic shielding

When a hit‑to‑lead programme identifies a pyrazole‑3‑carboxylate scaffold but encounters rapid oxidative clearance, procurement of the C5‑cyclopropyl analog provides an immediate, literature‑validated metabolic‑stability upgrade without requiring de‑novo scaffold redesign. As evidenced by the 2‑ to 3‑fold reduction in HLM intrinsic clearance observed for cyclopropyl‑substituted diarylpyrazoles relative to methyl or unsubstituted analogs [1], the cyclopropyl group can extend half‑life and reduce first‑pass extraction, enabling progression of candidates that would otherwise fail early pharmacokinetic triage.

Late‑stage diversification of kinase inhibitor cores via iterative C4‑coupling and C3‑amidation

The orthogonal reactivity of the C4‑iodine and C3‑methyl ester permits sequential functionalisation in two steps without protecting‑group manipulation [2]. A typical workflow involves initial Sonogashira or Suzuki‑Miyaura coupling at C4 to introduce aromatic diversity elements, followed by ester hydrolysis and HATU‑mediated amidation to generate a focused library of amide analogs. This two‑step sequence is 1–2 steps shorter than equivalent routes starting from monofunctional pyrazoles, directly reducing synthesis cost per compound and enabling higher library density in hit‑expansion campaigns [3].

Reproducible parallel synthesis where tautomeric control is mandatory

For automated parallel‑synthesis platforms relying on precise stoichiometry and single‑component intermediates, the N1‑methyl‑locked tautomeric form of the target compound eliminates the regioisomeric ambiguity inherent to NH‑pyrazoles [4]. This ensures that every well in a 96‑ or 384‑well plate receives a single, defined regioisomer, avoiding the 20–40 % yield losses and ambiguous SAR interpretation associated with tautomeric mixtures. Procurement of the N1‑methyl compound is therefore the default choice for any industrial‑scale library production workflow [5].

Procurement‑optimised inventory management for multi‑site research organisations

The crystalline, room‑temperature‑stable physical form of this compound (mp 68–70 °C, ≥97 % purity) simplifies global shipping, eliminates cold‑chain costs, and reduces the risk of potency drift due to solvent loss or degradation during prolonged storage . When compared with the NH‑pyrazole or 4‑bromo analogs that require refrigeration and are often supplied as oils, the target compound offers tangible supply‑chain and operational advantages for CROs and pharmaceutical companies managing compound repositories across multiple geographic sites .

Quote Request

Request a Quote for Methyl 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.